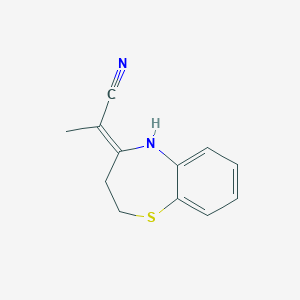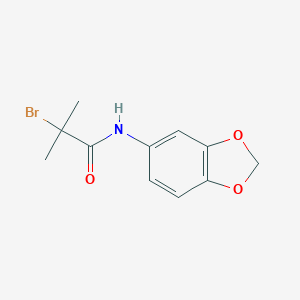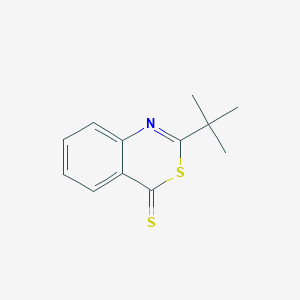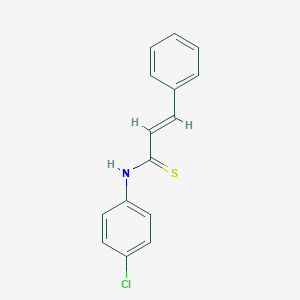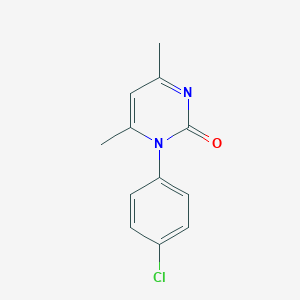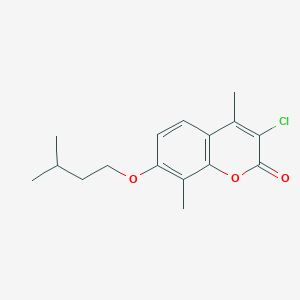
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is commonly referred to as Cl-IB-MECA and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Cl-IB-MECA exerts its effects by selectively activating the A3 adenosine receptor, which is expressed on various immune cells, including T cells, B cells, and macrophages. Activation of the A3 receptor leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and an increase in the production of anti-inflammatory cytokines, such as IL-10. This results in a reduction in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
Cl-IB-MECA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to inhibit the migration of immune cells to sites of inflammation, which further reduces inflammation. In addition, Cl-IB-MECA has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cl-IB-MECA is its selectivity for the A3 adenosine receptor, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, one of the limitations of Cl-IB-MECA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Cl-IB-MECA. One area of research is the development of more soluble analogs of Cl-IB-MECA, which would improve its pharmacokinetic properties. Another area of research is the investigation of the potential use of Cl-IB-MECA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the role of the A3 adenosine receptor in regulating immune responses in cancer should be further explored, as Cl-IB-MECA may have potential as an immunotherapeutic agent.
Synthesemethoden
The synthesis of Cl-IB-MECA involves the reaction of 7-hydroxy-4-methylcoumarin with isopentylbromide in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride and 3-chloropropionic acid to obtain Cl-IB-MECA in high yields.
Wissenschaftliche Forschungsanwendungen
Cl-IB-MECA has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to selectively activate the A3 adenosine receptor, which is involved in regulating the immune response. Cl-IB-MECA has been found to be effective in reducing inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C16H19ClO3 |
|---|---|
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
3-chloro-4,8-dimethyl-7-(3-methylbutoxy)chromen-2-one |
InChI |
InChI=1S/C16H19ClO3/c1-9(2)7-8-19-13-6-5-12-10(3)14(17)16(18)20-15(12)11(13)4/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
PKZREPKKMWUERG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




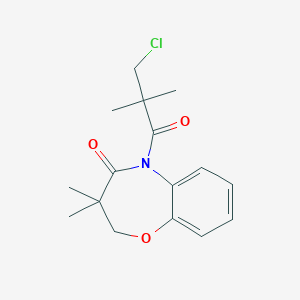
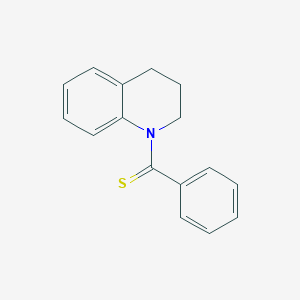
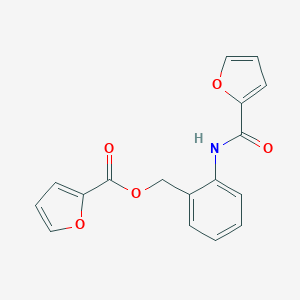
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
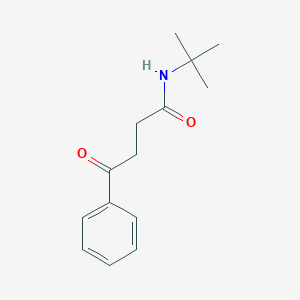
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
